Lauryl palmitate (also known as dodecyl hexadecanoate) is a C28 long-chain asymmetric wax ester synthesized from lauryl alcohol (C12) and palmitic acid (C16). Presenting as a white solid with a melting point typically ranging between 50–55 °C, it is highly valued in industrial and formulatory procurement as a phase change material (PCM) for thermal energy storage, a structuring emollient in advanced cosmetics, and a specialized lipid in nanoparticle synthesis. Its specific chain-length asymmetry grants it unique crystallization kinetics, dielectric properties, and solubility profiles compared to perfectly symmetric esters. These baseline properties make lauryl palmitate a critical selection for applications requiring precise thermal transitions, controlled emulsion viscosity, and predictable solid-state behavior [1].
Substituting lauryl palmitate with closely related esters, such as the symmetric myristyl myristate (C14/C14) or the heavier cetyl palmitate (C16/C16), fundamentally alters the material's application-critical performance. In phase change applications, generic substitution shifts the melting point and latent heat of crystallization, potentially inducing unwanted supercooling or failing to trigger thermal regulation at the target environmental temperature. In cosmetic and topical formulations, replacing lauryl palmitate with liquid esters like isopropyl palmitate (C19) eliminates its viscosity-building and gel-structuring capabilities. Conversely, substituting it with cetyl palmitate can result in an overly rigid, occlusive texture that compromises spreadability and fails to meet sensory benchmarks [1].
In the formulation of temperature-regulating polyurethane gels and microcapsules, the selection of the ester dictates the thermal storage capacity and trigger temperature. Lauryl palmitate provides a specific melting transition (approx. 50-55 °C) and a high latent heat of crystallization (typically 170–210 J/g for this ester class). When compared to cetyl palmitate (which melts lower at 42-50 °C) or symmetric C28 esters, lauryl palmitate exhibits distinct subcooling behavior. The asymmetric C12/C16 chain disrupts perfect crystalline packing, which, when paired with silica gelling additives, prevents pronounced supercooling and yields a highly targeted thermal release profile [1].
| Evidence Dimension | Melting transition and latent heat capacity |
| Target Compound Data | Melting point ~50-55 °C; latent heat up to 210 J/g |
| Comparator Or Baseline | Cetyl palmitate (C16/C16, MP ~42-50 °C) |
| Quantified Difference | Distinct melting range and modified crystallization packing due to C12/C16 asymmetry |
| Conditions | Differential Scanning Calorimetry (DSC) of neat ester and microencapsulated gels |
Buyers engineering thermal regulation materials must procure the exact ester chain length to match the required environmental temperature trigger without excessive supercooling.
Lauryl palmitate functions as a mid-weight structuring wax that significantly influences the rheology and sensory profile of lipid-based emulsions. Compared to the liquid isopropyl palmitate (C19), which offers high spreadability but zero structural support, lauryl palmitate increases the viscosity of the oil phase and stabilizes the emulsion network. Conversely, when compared to the heavier cetyl palmitate (C32), lauryl palmitate provides a smoother, less occlusive skin feel due to its lower molecular weight and asymmetric structure, optimizing the balance between barrier protection and tactile spreadability [1].
| Evidence Dimension | Viscosity building and sensory spreadability |
| Target Compound Data | Solid wax (C28) providing moderate viscosity increase and smooth spreadability |
| Comparator Or Baseline | Isopropyl palmitate (liquid, no structuring) and Cetyl palmitate (hard wax, high occlusion) |
| Quantified Difference | Intermediate structuring capacity with improved sensory slip compared to C32 analogs |
| Conditions | Lipid phase formulation in cosmetic emulsions |
Formulators must select lauryl palmitate over common alternatives to achieve a stable, viscous cream that avoids the heavy, greasy residue associated with longer-chain symmetric waxes.
The dielectric properties of long-chain esters are highly dependent on the position of the polar carbonyl group within the aliphatic chain. Studies on the solid-state behavior of dodecyl palmitate (lauryl palmitate) reveal that its asymmetric structure (m1-m2 = 4) induces a specific range of dielectric time constants and rotational disorder in the crystal lattice. This contrasts with symmetric esters (where m1-m2 = 0), which exhibit different rotational transition temperatures and tighter crystalline packing. The longitudinal disorder inherent to lauryl palmitate prevents rigid crystallization, enhancing its compatibility and blending stability with other waxes and polymers[1].
| Evidence Dimension | Rotational transition and dielectric time constant |
| Target Compound Data | Broad range of time constants due to asymmetric carbonyl position (m1-m2 = 4) |
| Comparator Or Baseline | Symmetric long-chain esters (m1-m2 = 0) |
| Quantified Difference | Lower rotational transition barrier and increased longitudinal lattice disorder |
| Conditions | Dielectric constant measurements of rapidly frozen solid ester samples |
The inherent crystal lattice disorder of lauryl palmitate makes it superior for blending into complex polymer matrices and gels, preventing phase separation and brittleness.
Due to its specific melting point (50-55 °C) and high latent heat of crystallization, lauryl palmitate is heavily procured for microencapsulation in temperature-regulating textiles, building materials, and polyurethane gels. Its asymmetric structure allows it to be formulated with nucleating agents (like silica) to minimize supercooling, ensuring reliable thermal energy storage and release at exact environmental triggers [1].
Lauryl palmitate is utilized as a structural emollient in high-end personal care formulations. It is the preferred choice when a formulator needs to build viscosity and stabilize an emulsion without imparting the heavy, waxy occlusion typical of cetyl palmitate, ensuring a smooth, spreadable sensory profile [2].
Benefiting from its solid-state rotational disorder and specific dielectric time constants, lauryl palmitate is applied as a plasticizing wax in specialty polymer blends and dielectric materials. Its asymmetric chain prevents overly rigid crystallization, improving the mechanical flexibility and stability of the final composite [3].